DBCO-PEG1-NH-Boc
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Overview
Description
DBCO-PEG1-NH-Boc: is a compound that consists of a polyethylene glycol (PEG) linker with a dibenzocyclooctyne (DBCO) group and a tert-butoxycarbonyl (Boc)-protected amine. The DBCO group is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are a type of copper-free click chemistry. The Boc protecting group can be removed under acidic conditions to expose the amine group for further reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of DBCO-PEG1-NH-Boc:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
Common Reagents and Conditions:
- The primary reagent for SPAAC reactions is an azide-containing molecule.
- The reaction can be carried out in various solvents, including DMSO, DCM, and dimethylformamide (DMF).
- The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the amine group for further reactions .
Major Products Formed:
Scientific Research Applications
Chemistry:
- DBCO-PEG1-NH-Boc is widely used in click chemistry for the conjugation of biomolecules and the synthesis of complex molecular structures.
- It serves as a versatile linker in the preparation of multifunctional compounds .
Biology:
- In biological research, this compound is used for the labeling and tracking of biomolecules.
- It is employed in the development of bioconjugates for imaging and diagnostic applications .
Medicine:
- The compound is utilized in the synthesis of drug delivery systems, where the PEG linker enhances solubility and biocompatibility.
- It is also used in the development of targeted therapies, such as proteolysis-targeting chimeras (PROTACs), which selectively degrade target proteins .
Industry:
Mechanism of Action
Mechanism:
- The DBCO group in DBCO-PEG1-NH-Boc undergoes SPAAC reactions with azide-containing molecules, forming a stable triazole linkage.
- The PEG linker provides solubility and biocompatibility, while the Boc-protected amine allows for further functionalization upon deprotection .
Molecular Targets and Pathways:
Comparison with Similar Compounds
DBCO-PEG8-NH-Boc: Similar to DBCO-PEG1-NH-Boc but with a longer PEG linker, providing increased solubility and flexibility.
DBCO-PEG12-NH-Boc: Features an even longer PEG linker, further enhancing solubility and biocompatibility.
DBCO-PEG24-NH-Boc: Contains a very long PEG linker, suitable for applications requiring high solubility and minimal non-specific interactions.
Uniqueness:
Properties
IUPAC Name |
tert-butyl N-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O5/c1-28(2,3)36-27(34)30-17-19-35-18-16-29-25(32)14-15-26(33)31-20-23-10-5-4-8-21(23)12-13-22-9-6-7-11-24(22)31/h4-11H,14-20H2,1-3H3,(H,29,32)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCZDGHHGDLMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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